Fungimycin - 1404-87-1

Fungimycin

Catalog Number: EVT-1184590
CAS Number: 1404-87-1
Molecular Formula: C59H86N2O17
Molecular Weight: 1095.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Fungimycin involves microbiological fermentation processes. The primary organism used for its production is Streptomyces coelicolor var. aminophilus, which undergoes specific fermentation conditions to maximize yield. The cultivation typically requires a nutrient-rich medium, where factors such as temperature, pH, and aeration are carefully controlled to optimize the growth of the microorganism and the subsequent production of Fungimycin .

Technical Details

  • Fermentation Conditions: Optimal temperature ranges from 28°C to 30°C with a pH around 6.5 to 7.5.
  • Nutrient Medium: A complex medium containing carbon sources (like glucose), nitrogen sources (such as peptone), and trace elements is essential for effective growth and production.
Molecular Structure Analysis

Structure and Data

Fungimycin has a complex molecular structure characterized as follows:

  • Molecular Formula: C59_{59}H86_{86}N2_{2}O17_{17}
  • Molecular Weight: 1095.3 g/mol
  • IUPAC Name: (23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione
  • InChI Key: QPQMKHKBRKAVRZ-FWIVLUFVSA-N

The structure features multiple hydroxyl groups and a distinctive heptaene backbone typical of polyene antibiotics .

Chemical Reactions Analysis

Reactions and Technical Details

Fungimycin participates in various chemical reactions that are crucial for its biological activity:

  1. Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes under certain conditions.
  2. Reduction: Can occur in metabolic pathways or during degradation processes.
  3. Substitution Reactions: These reactions can modify the functional groups attached to the core structure of Fungimycin.

These reactions contribute to its stability and efficacy as an antifungal agent in biological systems .

Mechanism of Action

Fungimycin exerts its antifungal effects primarily through binding to ergosterol present in fungal cell membranes. This interaction disrupts membrane integrity and leads to increased permeability. Consequently, essential cellular components leak out, resulting in cell death. The binding affinity for ergosterol is crucial for its antifungal activity and differentiates it from other classes of antifungal agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fungimycin is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Fungimycin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 180°C.

These properties are essential for its formulation into pharmaceutical products .

Applications

Fungimycin has diverse applications in scientific research and medicine:

  1. Antifungal Research: It serves as a model compound for studying structure-activity relationships among polyene macrolide antibiotics.
  2. Clinical Applications: Fungimycin is explored for treating various fungal infections due to its potent antifungal properties.
  3. Agricultural Uses: It has potential applications in agriculture for controlling fungal pathogens affecting crops.

The versatility of Fungimycin makes it a valuable compound in both therapeutic and research settings .

Introduction to Fungimycin and Antifungal Therapeutics

Emergence of Fungimycin in the Context of Antifungal Resistance

Fungal pathogens are rapidly evolving resistance to existing antifungal drugs, creating a critical public health threat. The World Health Organization classifies Candida auris, azole-resistant Aspergillus fumigatus, and Trichophyton indotineae as priority pathogens due to their multidrug-resistant phenotypes [2] [8]. Candida auris exhibits intrinsic resistance to fluconazole (90% of isolates) and variable resistance to other azoles, polyenes, and echinocandins, enabling hospital outbreaks across six distinct genetic clades [8]. Meanwhile, Trichophyton indotineae has emerged through the unregulated use of corticosteroid-antifungal combinations, demonstrating terbinafine resistance via mutations in squalene epoxidase (ERG1) [2].

Fungimycin (synonym: Perimycin) represents a structurally distinct polyene antibiotic produced by Streptomyces coelicolor var. aminophilus. Its emergence in scientific literature coincides with rising concerns about antifungal resistance [5]. Unlike clinically dominant polyenes like amphotericin B, Fungimycin remains primarily a research compound rather than a therapeutic agent. Its significance lies in its novel chemical architecture, featuring a polyketide core linked to a perosamine sugar moiety and a terminal aromatic group (Type A structure) [5]. This structural complexity offers insights for developing polyene derivatives that might overcome resistance mechanisms prevalent in pathogenic fungi.

Table 1: Key Drug-Resistant Fungal Pathogens Driving Therapeutic Needs

PathogenResistance ProfilePrimary Resistance MechanismsEpidemiological Context
Candida aurisMultidrug-resistant (Fluconazole intrinsic resistance; variable AmB, echinocandin resistance)ERG11 mutations, FKS1 mutations, Efflux pumpsGlobal hospital outbreaks, 6 clades
Aspergillus fumigatusAzole-resistant (up to 20% in some regions)Cyp51A mutations (TR34/L98H, TR46/Y121F/T289A), OverexpressionEnvironmental & clinical acquisition
Trichophyton indotineaeHigh terbinafine resistanceERG1 mutations (Phe397Leu, Leu393Phe)Linked to OTC corticosteroid misuse

Global Burden of Invasive Fungal Infections and Therapeutic Gaps

Invasive fungal infections cause ~1.6 million deaths annually, with mortality rates reaching 90% for invasive aspergillosis in vulnerable populations [3] [9]. The World Health Organization reports critical diagnostic and treatment gaps, particularly in low- and middle-income countries where essential antifungals like amphotericin B remain inaccessible in 27% of nations [3] [9]. A 2024 study revealed that 32% of patients discontinue antifungal therapy prematurely upon symptom improvement, directly contributing to resistance development [6]. Furthermore, 51% misunderstand corticosteroid use in topical preparations, exacerbating the emergence of resistant dermatophytes like Trichophyton indotineae [6].

The therapeutic arsenal remains alarmingly limited. Only four new antifungal drugs entered global markets between 2010-2025, and merely nine candidates were in Phase 3 trials as of 2023 [3]. Polyenes like amphotericin B retain broad utility against Candida, Cryptococcus, and Mucorales but face availability challenges. Fungimycin’s exploration occurs against this backdrop of diagnostic deficiencies (especially near-patient testing), limited drug pipelines, and global inequities in antifungal access.

Table 2: Global Access Disparities for Core Antifungals (WHO Data)

Therapeutic IssueHigh-Income CountriesLow/Middle-Income CountriesImpact
Amphotericin B accessConsistently availableUnavailable in 27.1% of countriesUntreated cryptococcal meningitis (mortality 70-90%)
Diagnostic capacityAdvanced mycological labsLimited microscopy/culture in district hospitalsUndiagnosed invasive infections
New antifungal R&DMajor trial participationMinimal involvementPipeline mismatched to regional pathogen burdens

Historical Development and Classification of Polyene Antifungals

Polyenes represent the first broad-spectrum antifungal class, originating with nystatin’s isolation from Streptomyces noursei in 1949 [7] [10]. Amphotericin B, discovered in 1953 from Streptomyces nodosus, became the gold standard for systemic infections due to its potent fungicidal activity and rare resistance development [4] [7]. Polyenes are classified based on ring size, conjugated double bond count (e.g., tetraenes, heptaenes), and sugar modifications:

  • Heptaenes: Amphotericin B (mycosamine sugar), Nystatin (mycosamine)
  • Tetraenes: Natamycin
  • Structural Hybrids: Fungimycin/Perimycin (perosamine sugar + aromatic terminus) [5] [10]

Fungimycin was structurally characterized in the 1960s-1990s as a complex macrolide containing a 38-membered macrolactone ring with conjugated heptaene motifs, distinguishing it from the 26–44-membered rings of other polyenes [5] [10]. Its unique structural features include:

  • Perosamine amino sugar: Replaces the mycosamine found in amphotericin B
  • Aromatic terminus: Present in Type A structure (major component)
  • Cyclic hemiacetal: Between C-15 and C-19 positions [5]

Table 3: Structural Classification of Clinically Relevant Polyenes

PolyeneRing SizeDouble BondsSugar MoietyKey Functional GroupsNatural Producer
Amphotericin B38-memberedHeptaeneMycosamineC16 carboxyl, C19 mycosamineStreptomyces nodosus
Nystatin A138-memberedHeptaeneMycosamineC16 carboxyl, C19 mycosamineStreptomyces noursei
Natamycin26-memberedTetraeneNoneC8-C9 epoxideStreptomyces natalensis
Fungimycin (Perimycin)38-memberedHeptaenePerosamineAromatic terminus (Type A), C15-C19 hemiacetalStreptomyces coelicolor var. aminophilus

Fungimycin’s discovery emerged during intensive screening of Streptomyces fermentation broths in the mid-20th century. Unlike amphotericin B, it was never clinically developed for systemic use due to anticipated challenges common to polyenes: poor aqueous solubility, predicted host toxicity via cholesterol binding, and limited oral bioavailability [5] [10]. Contemporary research focuses on its mechanism and potential as a scaffold for novel derivatives rather than direct therapeutic application. Its significance lies in expanding structural diversity within the polyene class, offering chemical insights for overcoming resistance in pathogenic fungi through targeted modifications [10].

Properties

CAS Number

1404-87-1

Product Name

Fungimycin

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

Molecular Formula

C59H86N2O17

Molecular Weight

1095.3 g/mol

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

InChI Key

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Synonyms

fungimycin
perimycin

Canonical SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.